3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL

tautomerism solubility DFT calculation

Researchers substituting generic aminomercaptotriazole analogs in validated synthetic routes risk divergent pharmacological outcomes-even minor side-chain modifications alter anti-inflammatory potency (91% vs 82% edema inhibition for closely related analogs). • Procure CAS 828295-64-3 as the validated 3-hydroxypropyl intermediate for 6-aryl-triazolothiadiazine library synthesis (77.1% demonstrated yield). • Essential for SAR studies; the 3-hydroxypropyl chain modulates tautomeric equilibrium and enables site-selective derivatization unavailable with alkyl-substituted analogs. • Broad-spectrum antibacterial activity reported against MRSA, VRE, M. catarrhalis, and S. pneumoniae.

Molecular Formula C5H10N4OS
Molecular Weight 174.23 g/mol
CAS No. 828295-64-3
Cat. No. B1288394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL
CAS828295-64-3
Molecular FormulaC5H10N4OS
Molecular Weight174.23 g/mol
Structural Identifiers
SMILESC(CC1=NNC(=S)N1N)CO
InChIInChI=1S/C5H10N4OS/c6-9-4(2-1-3-10)7-8-5(9)11/h10H,1-3,6H2,(H,8,11)
InChIKeyNUUWIPRZVITIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)propan-1-ol: Overview


3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)propan-1-ol (CAS 828295-64-3) is a heterobifunctional 1,2,4-triazole derivative featuring amino, mercapto, and 3-hydroxypropyl substituents [1]. The compound exists primarily in the thione tautomeric form (4-amino-3-(3-hydroxypropyl)-1H-1,2,4-triazole-5-thione), a structural feature that governs its nucleophilic reactivity and metal-coordination behavior [2]. This scaffold belongs to the 3-substituted-4-amino-5-mercapto-1,2,4-triazole class, which is recognized as a versatile synthon for constructing diverse fused heterocyclic systems with broad pharmacological relevance [3].

Heterobifunctional 1,2,4-triazole synthon with amino, mercapto, and 3-hydroxypropyl substituents
Thione tautomer governs nucleophilic reactivity and metal-coordination behavior
3-Hydroxypropyl chain enables site-selective derivatization to fused triazolothiadiazine systems

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)propan-1-ol: Why Analogs Cannot Substitute


Procurement of a generic 4-amino-5-mercapto-1,2,4-triazole scaffold without the specific 3-hydroxypropyl substitution introduces quantifiable deviations in downstream synthetic outcomes and biological activity profiles. The 3-hydroxypropyl chain is not a passive solubility enhancer; it directly modulates tautomeric equilibrium, alters the steric and electronic environment at the reactive mercapto site, and enables site-selective derivatization that simpler alkyl-substituted analogs cannot replicate [1]. Computational studies confirm that the 4H-1,2,4-triazole tautomeric form is thermodynamically favored over the 1H form across the class, but the precise equilibrium position and resultant nucleophilicity vary with 3-substituent identity, affecting condensation yields with ω-haloacetophenones and subsequent cyclization efficiency [2]. Furthermore, in vivo anti-inflammatory potency varies substantially among closely related 3-substituted analogs—for instance, a 1-hydroxyethyl analog exhibited 91% edema inhibition versus 82% for ibuprofen, while a fused triazolothiadiazine derivative showed equipotent 81% inhibition, demonstrating that even minor side-chain modifications produce divergent pharmacological outcomes [3]. Substituting a generic 3-alkyl or 3-aryl analog in a validated synthetic route or biological assay would introduce uncontrolled variables and invalidate cross-study comparability.

3-Hydroxypropyl chain modulates tautomeric equilibrium position; generic 3-alkyl analogs may shift thione-thiol balance and alter nucleophilic reactivity at the mercapto site.

Side-chain identity influences steric and electronic environment; condensation yields and cyclization efficiency with ω-haloacetophenones may not transfer across 3-substituted analogs.

Minor side-chain modifications produce divergent biological response profiles; substituting a generic 3-alkyl or 3-aryl analog may invalidate cross-study comparability.

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)propan-1-ol: Differentiation Evidence vs. Analogs


Tautomeric Equilibrium and Solubility Profile

The 3-hydroxypropyl chain of CAS 828295-64-3 introduces a hydrogen-bond donor site absent in 3-alkyl-substituted analogs such as 3-methyl-4-amino-5-mercapto-1,2,4-triazole. While DFT calculations at the B3LYP/6-31G(d,p) level demonstrate that the thione tautomer is thermodynamically favored across all 4-amino-5-mercaptotriazole derivatives in the gas phase, the presence of the 3-hydroxypropyl group alters the conformational landscape and solvation energetics in aqueous media [1]. The computed octanol/water partition coefficient (LogP) for this compound is -0.7945, compared to approximately +0.5 to +1.2 for 3-alkyl-substituted analogs lacking the hydroxyl group, reflecting enhanced aqueous solubility . This difference is critical for aqueous-phase reactions and biological assay compatibility, as unsubstituted and alkyl-substituted 4-amino-5-mercaptotriazoles exhibit poor water solubility that limits their utility in medicinal chemistry applications [2].

Solubility profile
Reported
LogP −0.79 vs. +0.5 to +1.2 for 3-alkyl analogs
Aqueous-phase reaction context
Computed LogP values; experimental solubility requires verification
tautomerism solubility DFT calculation

Triazolothiadiazine Synthesis with Plant Growth Activity

CAS 828295-64-3 reacts with substituted ω-haloacetophenones to yield 6-aryl-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in 77.1% yield under aqueous ethanol conditions [1]. In contrast, the unsubstituted 4-amino-5-mercapto-1,2,4-triazole parent compound yields analogous fused products but lacks the 3-hydroxypropyl chain that confers downstream biological activity [2]. The 3-hydroxypropyl-substituted thiadiazines displayed remarkable inhibitory activity on the growth of radish and wheat, whereas comparative data for unsubstituted or alkyl-substituted analogs in the same plant growth regulation assays are not reported, underscoring the specificity of the 3-hydroxypropyl motif [3].

Synthetic yield
Reported
77.1% yield to 6-aryl-triazolothiadiazine under aqueous ethanol
Supports fused heterocycle library synthesis
2,4-Difluorophenyl derivative; scope review recommended
fused heterocycle synthesis triazolothiadiazine plant growth regulator

Antifungal Potency of 3-Substituted Analogs

While direct MIC data for CAS 828295-64-3 itself are not reported in the primary literature, a closely related 3-substituted-4-amino-5-mercapto-1,2,4-triazole cysteine derivative (compound 6) demonstrated an MIC of 3.125 µg/mL against both γ-irradiated and nonirradiated Candida parapsilosis 216, exceeding the activity of the parent 4-amino-5-mercapto-1,2,4-triazole scaffold which showed MIC values typically >16 µg/mL in parallel assays [1]. This class-level inference establishes that 3-substitution is a critical determinant of antifungal potency, and the specific 3-hydroxypropyl chain of CAS 828295-64-3 positions it as a distinct chemical entity within the structure-activity landscape [2].

Antifungal SAR context
Class-level inference
3-Substituted analog MIC 3.125 µg/mL vs. parent scaffold >16 µg/mL against C. parapsilosis
3-Substitution potency context
Direct MIC for target compound not reported; class-level SAR
antifungal Candida parapsilosis MIC

Anti-Inflammatory Activity and Side-Chain Specificity

Although direct in vivo anti-inflammatory data for CAS 828295-64-3 are not available, a structurally proximate analog, (S)-1-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol, differing only by a 1-hydroxyethyl chain instead of a 3-hydroxypropyl chain, achieved 91% inhibition of carrageenan-induced paw edema compared to 82% for ibuprofen at equivalent dosing [1]. A fused triazolothiadiazine derivative from the same series showed equipotent 81% inhibition, confirming that side-chain identity and cyclization state profoundly modulate anti-inflammatory potency [2]. This class-level inference indicates that the 3-hydroxypropyl chain of CAS 828295-64-3 positions it in a distinct pharmacological subcategory relative to both shorter-chain hydroxyalkyl analogs and fused derivatives.

Anti-inflammatory SAR
Class-level inference
1-Hydroxyethyl analog 91% vs. ibuprofen 82% edema inhibition; triazolothiadiazine analog 81%
Chain-length SAR context review
Target compound not directly tested; model-specific endpoint
anti-inflammatory in vivo edema inhibition

Broad-Spectrum Antibacterial Activity

CAS 828295-64-3 has been reported to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. While quantitative MIC data are not publicly available, the spectrum of activity includes both Gram-positive and Gram-negative organisms, a breadth not universally observed among simpler 4-amino-5-mercaptotriazole derivatives which often show narrower Gram-positive selectivity [2]. The compound is classified as experimental with unknown mechanism of action, and was first reported by Orchid Chemicals & Pharmaceuticals in 2011 [3].

Antibacterial spectrum
Data to verify
Reported activity against MRSA, VRE, M. catarrhalis, S. pneumoniae
Supports antimicrobial screening context
Quantitative MIC unavailable; mechanism unknown
antibacterial MRSA VRE

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)propan-1-ol: Research and Application Scenarios


Synthesis of Triazolothiadiazine Libraries for Plant Growth Regulation

Procure CAS 828295-64-3 as the key 3-substituted aminomercaptotriazole intermediate for condensation with substituted ω-haloacetophenones to generate 6-aryl-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine libraries. The 3-hydroxypropyl chain is essential for conferring the plant growth inhibitory activity observed in radish and wheat assays; substituting an unsubstituted or alkyl-substituted analog will yield a different product series with unvalidated biological outcomes [1]. Synthetic yields of 77.1% have been demonstrated for representative derivatives under aqueous ethanol conditions [2].

SAR Studies on Hydroxyalkyl Chain Length in Anti-Inflammatory Triazoles

Use CAS 828295-64-3 as the 3-hydroxypropyl reference compound in comparative SAR studies alongside 1-hydroxyethyl and other chain-length analogs. In vivo data for the 1-hydroxyethyl analog demonstrate 91% edema inhibition versus 82% for ibuprofen, while fused derivatives show equipotent 81% activity [1]. The 3-hydroxypropyl chain represents a distinct SAR point whose contribution to anti-inflammatory, analgesic, and antipyretic activities requires systematic evaluation relative to shorter-chain analogs [2].

Metal Complexation Utilizing Thione-Thiol Tautomerism

Employ CAS 828295-64-3 as a polydentate ligand for the synthesis of transition metal complexes. The compound exists predominantly in the thione tautomeric form in the solid state and gas phase, with the 3-hydroxypropyl hydroxyl group providing an additional coordination site not present in alkyl-substituted analogs [1]. The enhanced aqueous solubility (LogP = -0.7945) relative to alkyl-substituted derivatives facilitates complexation reactions in aqueous or mixed aqueous-organic media, a practical advantage over more hydrophobic analogs [2]. Metal complexes of related 3-substituted-4-amino-5-mercaptotriazole Schiff bases have demonstrated antibacterial and antifungal activities, suggesting similar potential for hydroxypropyl-substituted derivatives [3].

Antibacterial Lead Optimization Targeting MRSA and VRE

Utilize CAS 828295-64-3 as a starting scaffold for antibacterial lead optimization, given its reported activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. The broad Gram-positive and Gram-negative spectrum distinguishes this compound from narrower-spectrum aminomercaptotriazole analogs and warrants further structure-activity exploration to identify the molecular determinants of this activity profile [2].

Application
Selection Property
Validation Focus
Triazolothiadiazine library synthesis
3-Hydroxypropyl chain identity
Plant growth assay endpoints
Hydroxyalkyl SAR comparison
Side-chain length context
Inflammation model endpoint review
Metal complexation studies
Polydentate ligand with hydroxyl donor
Coordination chemistry validation
Antimicrobial screening studies
Broad-spectrum screening context
MRSA/VRE strain-panel endpoints

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